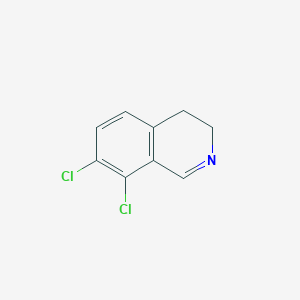
7,8-Dichloro-3,4-dihydroisoquinoline
Cat. No. B8725649
Key on ui cas rn:
81237-75-4
M. Wt: 200.06 g/mol
InChI Key: DBKJJKDLXANNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04317826
Procedure details


To a mixture of 1 liter 5 percent aqueous sodium carbonate and 62.6 g. (0.233 mole) potassium nitrosodisulfonate was added 21.9 g. (0.092 mole) 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride and then 0.1 liter 5 percent aqueous sodium carbonate. The reaction mixture was stirred at room temperature for 23 hours. The reaction mixture was then extracted with methylene chloride (3×250 ml.). The combined extract was washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated to dryness under reduced pressure to afford a crude intermediate. The crude intermediate was recrystallized from ethyl acetate to yield 7,8-dichloro-3,4-dihydroisoquinoline as a yellow solid with a melting point of 56°-60° C. 7,8-Dichloro-3,4-dihydro isoquinoline was converted to the desired 7,8-dichloro-1-isopropyl-1,2,3,4-tetrahydroisoquinoline via a Grignard reaction with isopropylmagnesium iodide. 7,8-Dichloro-1-isopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a melting point of 196°-200° C.

Quantity
0.092 mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
N(S([O-])(=O)=O)(S([O-])(=O)=O)[O].[K+].[K+].Cl.[Cl:14][C:15]1[C:24]([Cl:25])=[C:23]2[C:18]([CH2:19][CH2:20][NH:21][CH2:22]2)=[CH:17][CH:16]=1>C(=O)([O-])[O-].[Na+].[Na+]>[Cl:14][C:15]1[C:24]([Cl:25])=[C:23]2[C:18]([CH2:19][CH2:20][N:21]=[CH:22]2)=[CH:17][CH:16]=1 |f:0.1.2,3.4,5.6.7,^1:9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.233 mol
|
|
Type
|
reactant
|
|
Smiles
|
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.092 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=CC=C2CCNCC2=C1Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0.1 L
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 23 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was then extracted with methylene chloride (3×250 ml.)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a crude intermediate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude intermediate was recrystallized from ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
23 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C2CCN=CC2=C1Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
